ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core with an ester functional group at position 7. The ethyl ester moiety enhances solubility and serves as a modifiable handle for further derivatization.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-10-8(5-7)11-9(6-14-10)12(17)16-15-11/h3-6H,2H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYTECWPAOSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of quinoline derivatives with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Reaction : Saponification with NaOH in aqueous ethanol at 80°C produces 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid.
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Yield : ~85% after recrystallization.
Condensation Reactions
The ketone group at position 3 participates in condensation with hydrazines and amines:
With Hydrazine Hydrate
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Reaction : Heating with excess hydrazine hydrate in ethanol forms a carbohydrazide derivative .
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Yield : 89% for analogous pyrazoloquinoline carbohydrazides .
With Aryl Isothiocyanates
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Reaction : Reacting with phenyl isothiocyanate in ethanol yields thiourea-linked derivatives .
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Conditions : Reflux for 8–10 hours with piperidine catalysis .
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Yield : 70–89% for products like 2-(pyrazoloquinoline-carbonyl)-N-phenylhydrazine-carbothioamide .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
With Diethyl Acetylenedicarboxylate
Oxidation
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Reagents : KMnO₄ in acidic medium oxidizes the pyrazoloquinoline core to quinoline dicarboxylic acids.
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Products : 8-carboxy-3-oxo derivatives.
Reduction
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Reagents : LiAlH₄ reduces the ketone to a secondary alcohol.
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Conditions : Anhydrous THF, 0°C to room temperature.
Cross-Coupling Reactions
The quinoline ring undergoes Suzuki-Miyaura coupling for aryl functionalization:
Table 2: Spectroscopic Data for Representative Products
| Compound | (δ, ppm) | (δ, ppm) |
|---|---|---|
| Thiourea derivative | 10.57 (NH), 8.50 (NH), 4.21–4.26 (CH₂) | 178.0 (C=S), 164.4 (C=O) |
| Thiazole-fused product | 11.15 (NH), 8.20 (Ar-H) | 168.7 (C=O), 154.6 (C=N) |
Mechanistic Insights
Scientific Research Applications
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound with a fused ring structure, drawing interest from diverse scientific fields like chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry This compound serves as a building block in synthesizing more complex molecules. It is a valuable intermediate in creating pharmaceuticals and other organic compounds due to its unique structure.
- Biology Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is studied in biological research for its potential biological activities and may act as a lead compound for developing new drugs targeting specific biological pathways.
- Medicine The compound has shown promise in medicinal chemistry because of its potential pharmacological properties. It may be used to develop new therapeutic agents for various diseases, including cancer and infectious diseases.
- Industry This compound is used in the production of dyes, pigments, and other chemical products within the industrial sector. Its versatility and reactivity make it a valuable component in various industrial applications.
Chemical Reactions
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo oxidation, reduction, and substitution reactions. Common reagents and conditions include:
- Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate with structurally related compounds, focusing on substituent effects, physical properties, and biological relevance.
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations :
Substituent Effects on Melting Points: The introduction of bulky aryl groups (e.g., phenyl or quinolin-3-yl) increases melting points due to enhanced π-π stacking and molecular rigidity. Compound 7f (248–251°C) and 7a (280–281°C) exhibit higher melting points compared to the target compound, which lacks aryl substituents . Hydrogen-bonding interactions from the pyrazole C3-ketone may further stabilize the crystal lattice.
Synthetic Yields: Compound 7f achieves an 84% yield, likely due to the electron-donating quinolin-3-yl group facilitating cyclization, whereas 7a (56% yield) suggests steric hindrance from diphenyl substitution reduces efficiency .
Biological Relevance: Pyrazolo[4,3-c]quinoline derivatives are explored for multitarget activity, including kinase inhibition (e.g., DYRK1A) and calcium channel modulation, as seen in tetrahydroindolo[2,3-c]quinolinones .
Biological Activity
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing pyrazole derivatives and quinoline precursors.
- Cyclization : Formation of the pyrazoloquinoline framework through cyclization reactions involving appropriate reagents.
Recent studies have focused on optimizing these synthetic pathways to improve yield and purity while exploring variations in substituents that can enhance biological activity .
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, including:
- Colo320 (colon cancer) : Demonstrated efficient apoptosis induction .
- HeLa (cervical cancer) : Exhibited antiproliferative effects at low micromolar concentrations .
The mechanism behind the anticancer effects is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specific mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from this class have shown selective inhibition against CDK2 and CDK9 .
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and cell death in tumor cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups | Increase lipophilicity and cellular uptake |
| Halogen substitutions | Enhance binding affinity to target proteins |
| Functional groups | Modulate pharmacokinetic properties |
Studies have shown that modifications to the quinoline ring can significantly alter the compound's potency against cancer cell lines .
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to controls. Dosages were optimized for maximum efficacy with minimal toxicity .
- Clinical Relevance : Compounds similar to ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline have been investigated for their potential use in combination therapies alongside traditional chemotherapeutics to enhance overall treatment efficacy .
Q & A
Q. What are the established synthetic routes for ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, and what are their key intermediates?
The synthesis typically involves cyclization of substituted pyrazole precursors. For example:
- Route 1 : Reduction of 4-(2-methoxyphenyl)pyrazole-3-carboxylate followed by thermal cyclization yields the pyrazoloquinoline core .
- Route 2 : Condensation of mercapto acid derivatives with hydrazines under reflux conditions forms the tricyclic system, as demonstrated in analogous pyrazoloquinoline syntheses .
- Key intermediates : Nitropyrazole derivatives (e.g., 7-chloro-8-nitroquinoline-3-carboxylate) are critical precursors, often reduced using SnCl₂·2H₂O or NaBH₄/Pd-C to generate reactive amino groups for subsequent cyclization .
Q. How is the structure of this compound validated experimentally?
Q. What are the primary biological or pharmacological targets investigated for this compound class?
Pyrazoloquinoline derivatives are studied for:
- Antimicrobial activity : Fluoroquinolone-like motifs (e.g., 6-fluoro substituents) target DNA gyrase .
- Anticancer potential : Structural analogs inhibit topoisomerases or kinase pathways, though specific data for this compound requires further validation .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyrazoloquinoline synthesis?
- Temperature : Thermal cyclization (e.g., 150–200°C) favors intramolecular dehydration over side reactions .
- Catalysts : Pd-C/NaBH₄ selectively reduces nitro groups without disrupting ester functionalities, critical for preserving the carboxylate moiety .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates like 7-azido-8-nitroquinolines .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?
- Comparative analysis : Cross-reference with analogous compounds (e.g., ethyl pyrido[2,3-f]quinoxaline-8-carboxylates) to identify expected shifts .
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Crystallographic validation : Resolve ambiguities in proton assignments using electron density maps from X-ray data .
Q. What computational methods support the design of derivatives with improved bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
